![molecular formula C15H12N2O3 B14270493 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid CAS No. 140641-05-0](/img/structure/B14270493.png)
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring, a phenoxy group, and a cyanoethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step often involves the reaction of 4-hydroxybenzaldehyde with 2-bromopyridine in the presence of a base such as potassium carbonate. This reaction forms the phenoxy intermediate.
Introduction of the Cyanoethyl Group: The phenoxy intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.
Carboxylation: Finally, the intermediate is subjected to carboxylation using carbon dioxide in the presence of a catalyst to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-[4-(1-Carboxyethyl)phenoxy]pyridine-3-carboxylic acid.
Reduction: 2-[4-(1-Aminoethyl)phenoxy]pyridine-3-carboxylic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The cyanoethyl group can interact with enzymes or receptors, modulating their activity. The phenoxy and pyridine rings can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(1-Cyanoethyl)phenoxy]pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
2-[4-(1-Cyanoethyl)phenoxy]benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
140641-05-0 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-[4-(1-cyanoethyl)phenoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-10(9-16)11-4-6-12(7-5-11)20-14-13(15(18)19)3-2-8-17-14/h2-8,10H,1H3,(H,18,19) |
Clave InChI |
ZTDCNPNDDAMVSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


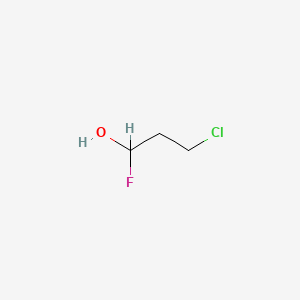
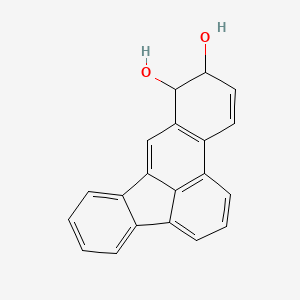
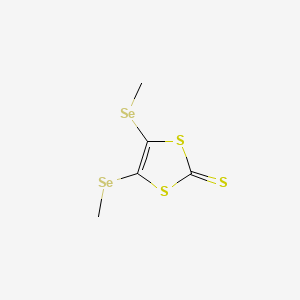

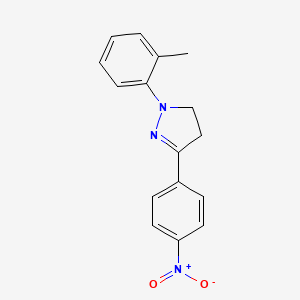
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
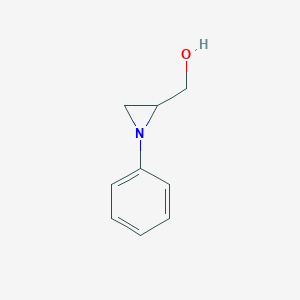
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
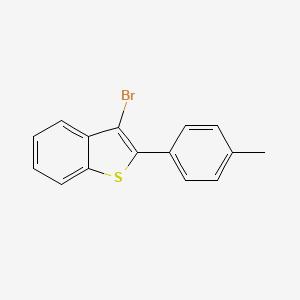

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
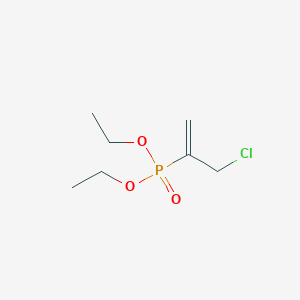
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
